2-(1-piperidinyl)ethyl 4-chlorobenzoate hydrochloride
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Overview
Description
2-(1-piperidinyl)ethyl 4-chlorobenzoate hydrochloride, commonly known as PEA or Phenethylamine, is a chemical compound with a molecular formula of C13H17ClNO2.HCl. It is a psychoactive substance that has been used in scientific research for its potential to enhance cognitive function and improve mood. PEA is a derivative of phenethylamine, which is a naturally occurring compound found in various plants and animals. In
Mechanism of Action
PEA works by binding to and activating trace amine-associated receptor 1 (TAAR1) in the brain. TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release. Activation of TAAR1 by PEA leads to the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
PEA has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin in the brain, which leads to improved mood, attention, and motivation. PEA also enhances memory and learning, increases alertness and focus, and reduces symptoms of depression and anxiety. Additionally, PEA has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
PEA has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been extensively studied for its potential to improve cognitive function and mood. However, there are also limitations to its use. PEA is a psychoactive substance, which may affect the behavior of test subjects. Additionally, its effects may be short-lived, which could limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on PEA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. PEA has been found to have neuroprotective properties, and it may be able to slow or prevent the progression of these diseases. Another area of interest is its potential as a cognitive enhancer. PEA has been shown to improve memory and learning, and it may be able to enhance cognitive function in healthy individuals. Finally, further research is needed to better understand the mechanism of action of PEA and its effects on the brain.
Synthesis Methods
PEA can be synthesized through various methods. One of the most common methods involves the reaction of 4-chlorobenzoic acid with 2-(1-piperidinyl)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydrochloric acid to form PEA hydrochloride. Other methods include the reaction of 4-chlorobenzoic acid with 2-(1-piperidinyl)ethanamine or the reduction of 2-(1-piperidinyl)acetophenone with sodium borohydride.
Scientific Research Applications
PEA has been extensively studied for its potential to improve cognitive function and mood. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation. PEA has also been found to enhance memory and learning, increase alertness and focus, and reduce symptoms of depression and anxiety.
properties
IUPAC Name |
2-piperidin-1-ylethyl 4-chlorobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2.ClH/c15-13-6-4-12(5-7-13)14(17)18-11-10-16-8-2-1-3-9-16;/h4-7H,1-3,8-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLYCPVWGZSXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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